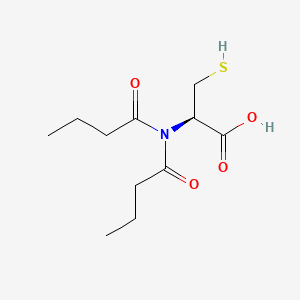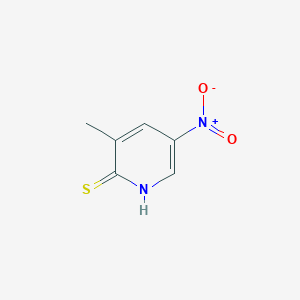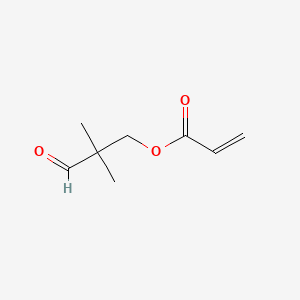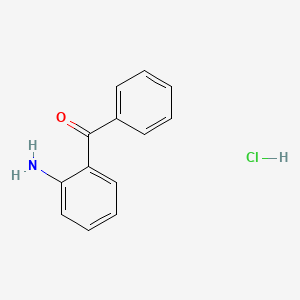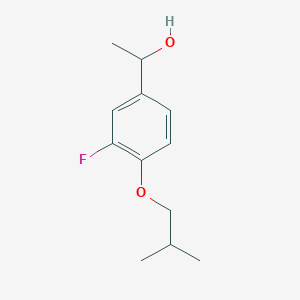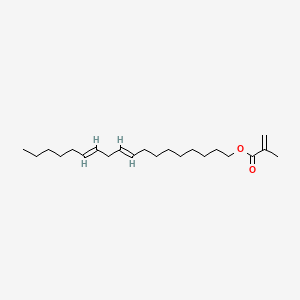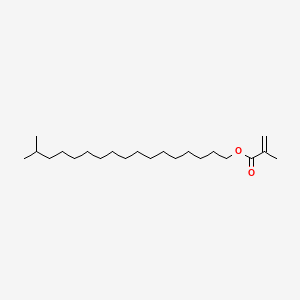
Isooctadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctadecyl methacrylate is a chemical compound with the molecular formula C22H42O2. It is an ester of methacrylic acid and isooctadecanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications, particularly in the production of polymers and copolymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isooctadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isooctadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Methacrylic Acid+Isooctadecanol→Isooctadecyl Methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isooctadecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isooctadecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions are required.
Major Products
Polymerization: Polymers and copolymers.
Esterification: Various esters.
Hydrolysis: Methacrylic acid and isooctadecanol.
Aplicaciones Científicas De Investigación
Isooctadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and medical coatings.
Industry: Used in the production of adhesives, coatings, and lubricants.
Mecanismo De Acción
The mechanism by which isooctadecyl methacrylate exerts its effects is primarily through its ability to polymerize and form stable polymers. The vinyl group in the methacrylate moiety is highly reactive and can undergo free radical polymerization. This property makes it valuable in the production of various polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Uniqueness
Isooctadecyl methacrylate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and durability are required.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its ability to polymerize and form stable, hydrophobic polymers makes it valuable in various fields, from chemistry and biology to medicine and industry.
Propiedades
Número CAS |
83771-46-4 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
16-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3 |
Clave InChI |
OWQCUVRSJUABCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



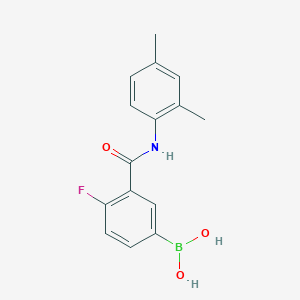
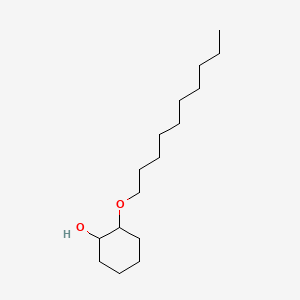
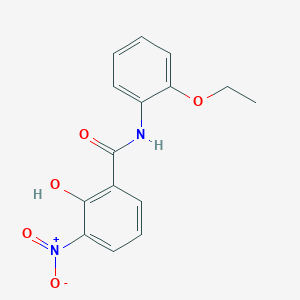
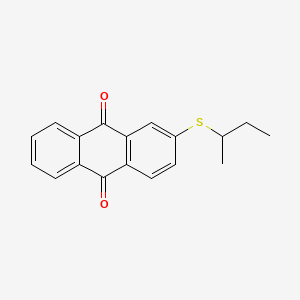
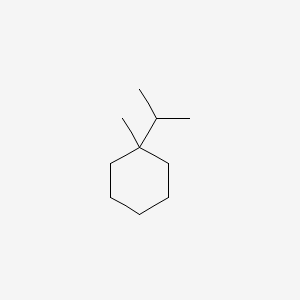
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

